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1-Methylthioguanine

Feedback inhibition Purine biosynthesis Nucleotide metabolism

1-Methylthioguanine (CAS 1320-87-2; molecular formula C6H7N5S; MW 181.22) is systematically defined as 2-amino-1-methyl-9H-purine-6-thione, the N1-methyl isomer of thioguanine. This compound is also catalogued under the trivial name α-sarcin (the small-molecule purine alkaloid, distinct from the同名 ribotoxin protein) and has been identified as a natural product in Aspergillus giganteus and related Aspergillus species.

Molecular Formula C6H7N5S
Molecular Weight 181.22 g/mol
CAS No. 1320-87-2
Cat. No. B3416605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylthioguanine
CAS1320-87-2
Molecular FormulaC6H7N5S
Molecular Weight181.22 g/mol
Structural Identifiers
SMILESCN1C(=S)C2=C(N=CN2)N=C1N
InChIInChI=1S/C6H7N5S/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9)
InChIKeyFBUTXZSKZCQABC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylthioguanine (CAS 1320-87-2): Structural Identity, Nomenclature, and Procurement-Relevant Baseline


1-Methylthioguanine (CAS 1320-87-2; molecular formula C6H7N5S; MW 181.22) is systematically defined as 2-amino-1-methyl-9H-purine-6-thione, the N1-methyl isomer of thioguanine [1]. This compound is also catalogued under the trivial name α-sarcin (the small-molecule purine alkaloid, distinct from the同名 ribotoxin protein) and has been identified as a natural product in Aspergillus giganteus and related Aspergillus species [2]. Critically, 1-Methylthioguanine must be distinguished from its regioisomer S6-methylthioguanine (6-MTG; 2-amino-6-(methylthio)purine; CAS 16714-57-1 or 1198-47-6), which is the S-methylated metabolite of 6-thioguanine generated by thiopurine S-methyltransferase (TPMT) and the subject of the majority of published biological studies on 'methylthioguanine' [3]. The N1-methyl substitution fundamentally alters the compound's metabolic fate: unlike 6-thioguanine and 6-MP, 1-methylthioguanine is not converted to nucleotide form and does not produce feedback inhibition of de novo purine biosynthesis [4]. This isomer-level distinction carries significant implications for experimental design, procurement specification, and data interpretation.

Why 1-Methylthioguanine Cannot Be Substituted by 6-Thioguanine, 6-Methylthioguanine, or 6-Mercaptopurine in Research Procurement


The name 'methylthioguanine' obscures two chemically and biologically distinct regioisomers—N1-methylthioguanine (CAS 1320-87-2) and S6-methylthioguanine (CAS 16714-57-1/1198-47-6)—that are frequently conflated in vendor catalogues and even in some literature [1]. Procurement of the incorrect isomer can lead to fundamentally misleading experimental results because the position of methylation dictates metabolic activation, nucleotide incorporation capacity, and biological mechanism. 1-Methylthioguanine (N1-methyl) is not a substrate for nucleotide conversion and does not engage the purine feedback inhibition machinery, whereas the S6-methyl isomer is a highly mutagenic DNA lesion that triggers mismatch repair and inhibits transcription [2]. Furthermore, the anti-HIV polynucleotide literature specifically requires 1-methyl-6-thioguanosine (the riboside of the N1-methyl compound) as the monomer; substitution with S6-methyl derivatives abolishes the amphiphilic polymer character essential for antiviral activity [3]. The quantitative evidence below establishes where and why these distinctions matter for scientific selection.

Quantitative Differentiation Evidence: 1-Methylthioguanine Versus Closest Analogs and Isomers


Feedback Inhibition of De Novo Purine Biosynthesis: N1-Methylation Abolishes Nucleotide-Dependent Activity

In a systematic comparison of purinethiol derivatives in Ehrlich ascites tumor cells, 1-methyl-2-amino-6-purinethione (1-Methylthioguanine, N1-methyl isomer) was explicitly identified among agents that produce NO feedback inhibition of de novo purine synthesis, in direct contrast to 6-thioguanine and 6-mercaptopurine, both of which produce measurable feedback inhibition through their nucleotide metabolites [1]. The study classified compounds into two groups: those converted to nucleotide form that produce feedback inhibition (6-thioguanine, 6-mercaptopurine, 2-methylamino-6-purinethiol), and those NOT converted to nucleotide that produce no feedback inhibition (1-methyl-2-amino-6-purinethione, 9-methyl thioguanine, 9-butyl thioguanine, 6-methyl-2-amino-6-purinethiol, and 5′-deoxythioguanosine) [1]. This establishes that N1-methylation at the purine ring nitrogen—as distinct from S6-methylation at the thiol group—blocks the phosphoribosylation step required for nucleotide formation and downstream pharmacological activity.

Feedback inhibition Purine biosynthesis Nucleotide metabolism Ascites tumor

G→A Mutation Frequency: S6-Methylthioguanine vs. 6-Thioguanine in E. coli and Human Cells

Although the S6-methyl isomer (6-MTG/S6mG) is distinct from 1-Methylthioguanine (N1-methyl), the quantitative mutagenicity differential between S6mG and its parent compound 6-thioguanine (SG) illustrates the profound functional consequence of methylation position—a principle directly relevant to understanding why N1-methyl vs. S6-methyl isomer identity matters for procurement. In single-stranded M13 shuttle vector assays, S6mG produced G→A mutations at a frequency of 94% in wild-type E. coli cells, compared with approximately 10% for SG [1]. In human cells (293T, fibroblast lines), S6mG yielded G→A mutation frequencies of approximately 39%, while SG produced approximately 8% [2]. The ~9.4-fold difference in E. coli and ~4.9-fold difference in human cells demonstrates that S6-methylation dramatically amplifies mutagenic potential relative to the unmethylated parent.

Mutagenesis G-to-A transition Thiopurine DNA replication Mismatch repair

Transcriptional Efficiency and Fidelity: S6mG Is a Potent Transcription Inhibitor; 6-Thioguanine Is Not

A direct head-to-head comparison using competitive transcription and adduct bypass assays demonstrated that a single S6mG lesion on the transcribed DNA strand strongly inhibits transcription elongation and induces transcriptional mutagenesis, whereas SG at the same position does not [1]. In repair-proficient human fibroblast cells (GM00637), S6mG exhibited a relative bypass efficiency (RBE) of ~43%, meaning transcription was reduced by ~57% compared to the non-lesion control; SG showed RBE of ~65% (only ~35% reduction) [1]. In NER-deficient cells (GM04429, lacking XPA), S6mG RBE dropped further to ~29%, whereas SG RBE remained unchanged [1]. Transcriptional mutagenesis (uridine misincorporation opposite the lesion) occurred at ~20% frequency for S6mG in repair-proficient cells and rose to ~75% in XPA-deficient cells; SG produced no detectable mutant transcripts in any cell line tested [1].

Transcription inhibition RNA polymerase II Transcriptional mutagenesis Transcription-coupled NER

Anti-HIV Potency of Poly(1-methyl-6-thioguanosine) [PTMG] Versus Conventional Nucleoside Analogs

Polyribonucleotides synthesized from 1-methyl-6-thioguanosine (the ribonucleoside of 1-Methylthioguanine), designated PTMG, exhibit anti-HIV-1 and anti-HIV-2 potency in the 10^-7 to 10^-8 M range across multiple human lymphocyte and macrophage cell lines, as well as in fresh human peripheral blood lymphocytes and macrophages [1]. Critically, PTMG retains full activity against virus strains resistant to AZT (zidovudine) and pyridinone derivatives [1]. Both PTMG and its inosine analog PMTI are synergistic with AZT and with ddI (didanosine), and both inhibit HIV reverse transcriptase at nanomolar concentrations [1]. The polymers show little or no toxicity in human cell lines at the highest doses tested (100 μg/mL, approximately 0.2-1 μM) [1]. The amphiphilic character conferred specifically by the N1-methyl-6-thio modification is essential for activity—polymers made with 1-amino-6-mercaptopurine (lacking the N1-methyl) are devoid of anti-HIV activity [2].

Anti-HIV Polynucleotide Reverse transcriptase inhibitor AZT-resistant Drug synergy

Enzyme Inhibitory Profile: 6-Methylthioguanine as tRNA-Guanine Ribosyltransferase and Purine Nucleoside Phosphorylase Inhibitor

According to curated BRENDA enzyme database entries, 6-methylthioguanine acts as an inhibitor of tRNA-guanine ribosyltransferase, producing 65% inhibition of the exchange reaction between free guanine and guanine in tRNA at a concentration of 0.05 mM [1]. The compound also serves as a substrate for purine nucleoside phosphorylase (PNP)-catalyzed trans-N-deoxyribosylase reactions [1]. These enzymatic interactions are mechanistically relevant because the N1-methyl isomer (1-Methylthioguanine, CAS 1320-87-2) would be expected to exhibit altered enzyme recognition compared with the S6-methyl isomer, given the different methylation position. However, direct comparative enzyme inhibition data between the N1-methyl and S6-methyl isomers are not available in the curated literature, representing an evidence gap.

Enzyme inhibition tRNA-guanine ribosyltransferase Purine nucleoside phosphorylase BRENDA

DNA Incorporation and Methylation Levels: S6mdG Constitutes <0.02% of Guanine in Thiopurine-Treated Human Leukemia Cells

Quantitative LC-MS/MS analysis of genomic DNA from human leukemia cell lines treated with 3 μM 6-thioguanine (SG) for 24 hours revealed that while SG extensively replaces guanine in DNA (10% in Jurkat T, 7.4% in HL-60, 7% in CCRF-CEM, 3% in K-562 cells), the conversion of incorporated SG to S6-methylthioguanine (S6mdG) is extremely limited—less than 0.02% of SdG was converted to S6mdG across all tested leukemia lines [1]. In HCT-116 colorectal carcinoma cells, guanine replacement was only 0.2%, with approximately 5 out of 10^4 SG residues converted to the methylated form [1]. This demonstrates that despite the potent mutagenicity of S6mG when present, its absolute abundance in thiopurine-treated cellular DNA is remarkably low, suggesting that even trace levels of this lesion may be biologically consequential.

LC-MS/MS quantification DNA incorporation Thiopurine metabolism S6mdG Leukemia

Validated Application Scenarios for 1-Methylthioguanine (CAS 1320-87-2) Based on Quantitative Differentiation Evidence


Negative Control for Purine Nucleotide Feedback Inhibition Studies

1-Methylthioguanine is quantitatively validated as a negative control compound in purine biosynthesis feedback inhibition assays. Unlike 6-thioguanine and 6-mercaptopurine, which are converted to nucleotide forms and produce measurable feedback inhibition of de novo purine synthesis, 1-Methylthioguanine (as 1-methyl-2-amino-6-purinethione) produces no feedback inhibition because N1-methylation blocks phosphoribosylation [1]. This makes it an essential tool for dissecting nucleotide-dependent vs. nucleotide-independent mechanisms of thiopurine action in cancer cell metabolism studies.

Monomer for Anti-HIV Polyribonucleotide (PTMG) Synthesis

1-Methyl-6-thioguanosine, the ribonucleoside of 1-Methylthioguanine, is the essential monomer for synthesizing PTMG (poly(1-methyl-6-thioguanosine)), a single-stranded polyribonucleotide with demonstrated anti-HIV-1 and anti-HIV-2 potency in the 10^-7 to 10^-8 M range [2]. PTMG retains activity against AZT-resistant and pyridinone-resistant viral strains and is synergistic with AZT and ddI [2]. Procurement of the correct N1-methyl isomer (CAS 1320-87-2 as the base, or CAS 55727-08-7 as the riboside) is essential; polymers made with non-methylated or S6-methyl analogs lack the requisite amphiphilic character for antiviral activity [3].

Isomer-Specific Reference Standard for Methylthioguanine Analytical Method Development

The documented conflation of N1-methylthioguanine (CAS 1320-87-2) and S6-methylthioguanine (CAS 16714-57-1/1198-47-6) in vendor catalogues and literature creates a critical need for isomer-pure reference standards in HPLC and LC-MS/MS method development [4]. Analytical methods for quantifying methylthioguanine nucleotides in red blood cells for TPMT phenotyping and thiopurine therapeutic drug monitoring require unambiguous isomer identification [5]. 1-Methylthioguanine (CAS 1320-87-2) serves as the N1-methyl isomer standard necessary for method validation and isomer resolution.

Natural Product Biosynthesis and Fungal Secondary Metabolism Research

1-Methylthioguanine is a confirmed natural product isolated from Aspergillus giganteus, A. clavatus, A. fumigatus, and related species, where it is catalogued as the small-molecule purine alkaloid α-sarcin [6]. Its presence across multiple Aspergillus species makes it a potential chemotaxonomic marker and a target for fungal secondary metabolite biosynthesis pathway elucidation. The distinction between this naturally occurring N1-methyl purine alkaloid and the enzymatically produced S6-methyl metabolite of thiopurine drugs is essential for natural product dereplication studies.

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